3-Chloro-2-methylbenzotrifluoride
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Overview
Description
3-Chloro-2-methylbenzotrifluoride is an organic compound with the chemical formula C8H6ClF3. It is also known by its IUPAC name, 1-chloro-2-methyl-3-(trifluoromethyl)benzene. This compound is a liquid at ambient temperature and is used in various chemical applications due to its unique properties .
Preparation Methods
3-Chloro-2-methylbenzotrifluoride is typically synthesized through the chlorination of 2-methyl-3-(trifluoromethyl)benzene. The reaction involves adding a chlorinating agent, such as iron (III) chloride or aluminum chloride, to 2-methyl-3-(trifluoromethyl)benzene under controlled conditions . This method ensures the selective introduction of a chlorine atom at the desired position on the benzene ring.
Chemical Reactions Analysis
3-Chloro-2-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding methylbenzotrifluoride using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-2-methylbenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 3-Chloro-2-methylbenzotrifluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trifluoromethyl group can be replaced by other electrophiles. This reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the intermediate carbocation formed during the reaction .
Comparison with Similar Compounds
3-Chloro-2-methylbenzotrifluoride can be compared with other similar compounds, such as:
2-Chloro-3-methylbenzotrifluoride: This compound has a similar structure but with the chlorine and methyl groups in different positions.
3-Chloro-4-methylbenzotrifluoride: Another isomer with the chlorine and methyl groups in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications .
Properties
IUPAC Name |
1-chloro-2-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRZFXRAAPUAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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